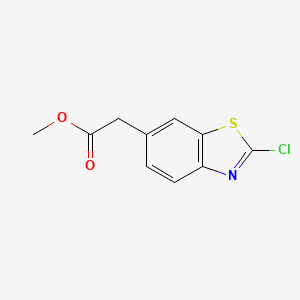![molecular formula C10H18LiNO5 B13501507 lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is a complex organic compound that features a lithium ion coordinated to a modified amino acid derivative This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl group on a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate typically involves multiple steps. One common method starts with the protection of the amino group of the amino acid using the tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.
Applications De Recherche Scientifique
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate has several applications in scientific research:
Biology: The compound can be used in studies involving lithium’s effects on biological systems, including its role in mood stabilization and neuroprotection.
Medicine: Research into potential therapeutic applications, such as the development of new drugs for bipolar disorder and other mood disorders, is ongoing.
Mécanisme D'action
The mechanism by which lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The lithium ion can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the phosphoinositide pathway and the Wnt/β-catenin pathway, which are important for cell growth, differentiation, and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion but lacks the complex organic structure.
Lithium citrate: Another lithium salt used in medicine, it also lacks the Boc-protected amino acid structure.
Lithium orotate: Used as a dietary supplement, it has a different organic ligand compared to the Boc-protected amino acid.
Uniqueness
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is unique due to its combination of a lithium ion with a Boc-protected amino acid derivative
Propriétés
Formule moléculaire |
C10H18LiNO5 |
|---|---|
Poids moléculaire |
239.2 g/mol |
Nom IUPAC |
lithium;(2S)-4-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5.Li/c1-6(5-12)7(8(13)14)11-9(15)16-10(2,3)4;/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14);/q;+1/p-1/t6?,7-;/m0./s1 |
Clé InChI |
VPQYBSIWYVCVPT-JWOPXBRZSA-M |
SMILES isomérique |
[Li+].CC(CO)[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C |
SMILES canonique |
[Li+].CC(CO)C(C(=O)[O-])NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


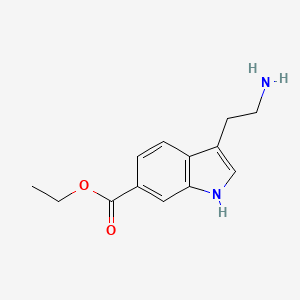
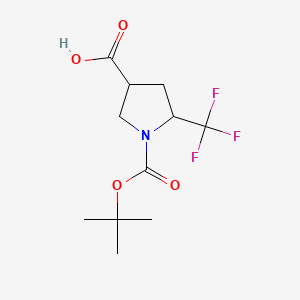
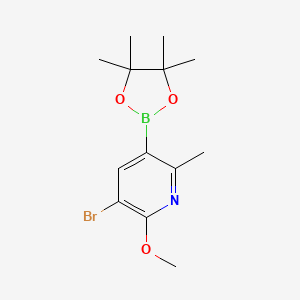
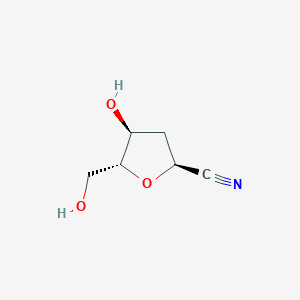
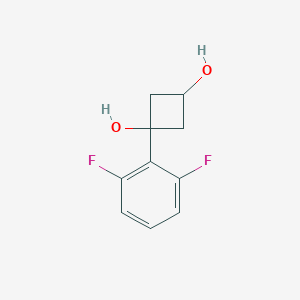
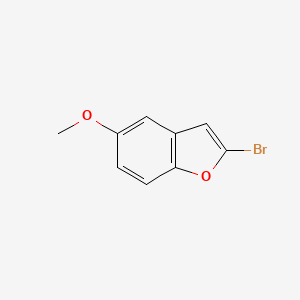
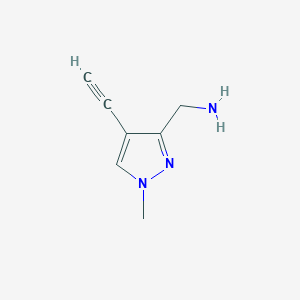
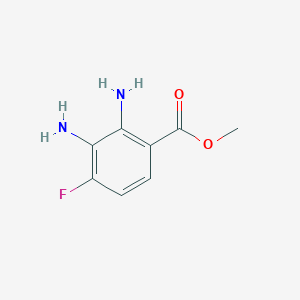
![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)
![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)

